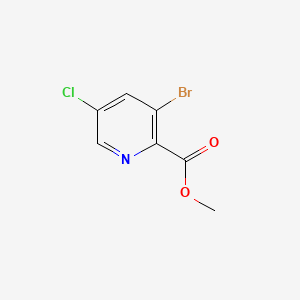

Methyl 3-bromo-5-chloropyridine-2-carboxylate

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for naming substituted pyridine derivatives with carboxylate functional groups. The official International Union of Pure and Applied Chemistry name is methyl 3-bromo-5-chloropyridine-2-carboxylate, which precisely indicates the positions of the halogen substituents and the carboxylate ester functionality. This nomenclature system provides unambiguous identification by specifying the methyl ester group at position 2, bromine substitution at position 3, and chlorine substitution at position 5 of the pyridine ring.

Alternative systematic names include methyl 3-bromo-5-chloro-2-pyridinecarboxylate and 2-pyridinecarboxylic acid, 3-bromo-5-chloro-, methyl ester, both of which maintain the same structural specificity while following different International Union of Pure and Applied Chemistry naming conventions. The compound is also known by the synonym methyl 3-bromo-5-chloropicolinate, where "picolinate" refers to the pyridine-2-carboxylate moiety, representing a widely accepted common name in chemical literature.

Research has identified additional synonymous designations including 3-bromo-5-chloro-2-(methoxycarbonyl)pyridine, which emphasizes the methoxycarbonyl functional group rather than the ester terminology. The French nomenclature variant "3-bromo-5-chloro-2-pyridinecarboxylate de méthyle" and German designation "methyl-3-brom-5-chlor-2-pyridincarboxylat" demonstrate international naming consistency while accommodating language-specific grammatical requirements.

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Official | This compound |

| Alternative International Union of Pure and Applied Chemistry | methyl 3-bromo-5-chloro-2-pyridinecarboxylate |

| Common Name | methyl 3-bromo-5-chloropicolinate |

| Functional Group Emphasis | 3-bromo-5-chloro-2-(methoxycarbonyl)pyridine |

| Index Name | 2-pyridinecarboxylic acid, 3-bromo-5-chloro-, methyl ester |

Propiedades

IUPAC Name |

methyl 3-bromo-5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGMRJLIUFDXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673232 | |

| Record name | Methyl 3-bromo-5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214362-45-4 | |

| Record name | Methyl 3-bromo-5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-5-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate typically involves the esterification of 3-bromo-5-chloropyridine-2-carboxylic acid. One common method includes the reaction of 3-bromo-5-chloropyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the pyridine ring.

Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-bromo-5-chloropyridine-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a precursor for various bioactive compounds. Research indicates that derivatives of this compound exhibit antimicrobial and antifungal properties. For instance, compounds derived from this compound have shown activity against pathogens such as Candida albicans and Staphylococcus aureus in vitro .

Table 1: Biological Activity of Derivatives

| Compound Derivative | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Candida albicans | |

| Compound B | Antifungal | Staphylococcus aureus | |

| Compound C | Antiviral | Influenza virus |

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides due to their ability to inhibit specific biochemical pathways in plants and pests. For example, research has demonstrated that certain derivatives can effectively target the enzyme systems of pests, leading to their mortality while being less toxic to beneficial insects .

Case Study: Pesticidal Activity

In a study examining the efficacy of this compound derivatives as insecticides, several compounds were tested against common agricultural pests. The results indicated significant mortality rates at low concentrations, suggesting potential for development into commercial pesticides .

Material Science

This compound has also found applications in material science, particularly in the development of polymers and coatings. The compound's reactivity allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and chemical resistance .

Mecanismo De Acción

The mechanism of action of Methyl 3-bromo-5-chloropyridine-2-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional similarities, focusing on substituent patterns, physicochemical properties, and applications.

Key Structural Analogs

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitutions compared to the target compound .

- Halogen Positioning : Ethyl 5-bromo-6-chloropicolinate (5-Br, 6-Cl) exhibits steric and electronic differences compared to the target (3-Br, 5-Cl), altering regioselectivity in Suzuki-Miyaura couplings .

- Ester vs.

Physicochemical Properties

The trifluoromethyl group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate likely increases lipophilicity, enhancing membrane permeability in bioactive molecules .

Actividad Biológica

Methyl 3-bromo-5-chloropyridine-2-carboxylate (C₇H₅BrClNO₂) is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

The molecular structure of this compound includes:

- Bromine (Br) at the 3-position

- Chlorine (Cl) at the 5-position

- A carboxylate group at the 2-position

This unique combination of substituents affects the compound's electronic properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of halogens like bromine and chlorine enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy.

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal activity against several pathogenic fungi. The mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to reduced cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Colarusso & Narjes (2004) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with an Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| Methyl 3-bromo-pyridine | 128 | Escherichia coli |

Study 2: Antifungal Activity

In a separate investigation, this compound was tested for antifungal activity against Candida albicans. The compound showed an IC50 value of approximately 50 µg/mL, indicating moderate antifungal activity.

| Compound | IC50 (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Candida albicans |

Study 3: Anticancer Mechanisms

A recent study published in ACS Omega (2020) explored the anticancer mechanisms associated with halogenated pyridine derivatives. The findings suggested that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-bromo-5-chloropyridine-2-carboxylate?

The synthesis typically involves halogenation and esterification steps. For bromination, reagents like N-bromosuccinimide (NBS) in dichloromethane under reflux conditions are commonly used, while chlorination may employ sulfuryl chloride or other chlorinating agents. Multi-step protocols are critical to ensure regioselectivity, given the steric and electronic effects of substituents on the pyridine ring. Analytical monitoring via TLC and NMR is essential to confirm intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is indispensable for confirming substitution patterns and regiochemistry. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like the ester carbonyl. X-ray crystallography (using SHELX software) resolves absolute configurations when single crystals are obtainable .

Q. How can researchers ensure purity during synthesis?

Purification via column chromatography (using silica gel and gradient elution) or recrystallization from solvents like ethanol is standard. Purity is validated by HPLC (>95% purity threshold) and melting point analysis. Contradictory spectral data (e.g., unexpected peaks in NMR) require re-isolation or alternative synthetic routes .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The bromine substituent participates in Suzuki-Miyaura couplings with boronic acids, while the chlorine atom may undergo nucleophilic aromatic substitution (SNAr) under basic conditions. The ester group can be hydrolyzed to carboxylic acids for further derivatization. Catalyst selection (e.g., Pd(PPh₃)₄) and solvent polarity are critical for reaction efficiency .

Q. How is the compound stored to prevent degradation?

Store at 0–6°C in airtight, light-resistant containers. Stability tests via accelerated degradation studies (40°C/75% RH for 6 months) are recommended. Decomposition products, if observed, are analyzed by LC-MS to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data?

Discrepancies (e.g., NMR chemical shift predictions vs. observed values) are addressed by re-evaluating computational parameters (DFT functionals, solvent models) and verifying experimental conditions (solvent, temperature). Cross-validation with X-ray crystallography or isotopic labeling can resolve ambiguities .

Q. What strategies optimize regioselectivity in halogenation reactions for similar pyridine derivatives?

Directing groups (e.g., ester or nitro groups) guide halogen placement. For example, meta-directing effects of ester groups favor bromination at the 3-position. Lewis acids like FeCl₃ enhance selectivity in electrophilic substitutions. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. How does steric hindrance influence the compound’s reactivity in nucleophilic substitutions?

Steric effects from the methyl ester and adjacent halogens reduce SN2 reactivity at the 2-position. Bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution, while smaller nucleophiles (e.g., ammonia) require elevated temperatures. Kinetic studies (Eyring plots) quantify activation barriers .

Q. What methodologies are used to study the compound’s biological activity in drug discovery?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted at 10–100 µM concentrations. Structure-activity relationships (SAR) are explored by modifying the ester or halogen groups. Metabolite profiling via LC-MS identifies biotransformation products .

Q. How can continuous flow reactors improve the scalability of its synthesis?

Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., dihalogenation). Residence time optimization (1–5 minutes) and solvent choice (acetonitrile or DMF) improve yield (>80%). Real-time monitoring via inline IR ensures reaction consistency during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.